Dichlorodiphenoxymethane
Overview
Description
It is a mixed derivative of orthocarbonic acid and is characterized by its two phenoxy groups attached to a central carbon atom, which is also bonded to two chlorine atoms . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Dichlorodiphenoxymethane are currently unknown . Understanding the biochemical pathways influenced by a compound is crucial for predicting its effects on the organism. This requires detailed studies involving bioinformatics approaches, machine learning techniques, and high-throughput data analysis .
Result of Action
It has been used as a reactant for the cyclocondensation of aminophenols and amines, and in the preparation of lim-kinase 2 inhibitors for the treatment of ocular hypertension .
Biochemical Analysis
Biochemical Properties
Dichlorodiphenoxymethane plays a significant role in biochemical reactions, particularly in the cyclocondensation of aminophenols and amines. It is also used in the preparation of LIM-Kinase 2 inhibitors for the treatment of ocular hypertension . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, this compound acts as a reactant in the synthesis of complex organic molecules, where it interacts with aminophenols and amines to form cyclized products . These interactions are crucial for the development of therapeutic agents and other biochemical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity . Additionally, this compound can induce oxidative stress and inflammation, leading to alterations in cell signaling pathways such as the NF-κB pathway . These effects highlight the importance of handling the compound with caution in laboratory settings.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reactivity with aminophenols and amines suggests that it may form covalent bonds with these molecules, leading to the formation of stable products . This binding interaction is essential for its role in organic synthesis and the preparation of therapeutic agents. Additionally, this compound may inhibit or activate specific enzymes involved in cellular processes, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of this compound, leading to variations in its biochemical activity . Over time, the compound may degrade, resulting in reduced efficacy and potential alterations in cellular responses. These temporal effects underscore the importance of maintaining optimal storage conditions for this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as the inhibition of specific enzymes involved in disease pathways . At higher doses, this compound can cause toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the need for careful dosage optimization in experimental studies to minimize potential risks and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in the cyclocondensation of aminophenols and amines suggests its involvement in metabolic pathways related to organic synthesis . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its overall efficacy and function . Understanding these transport mechanisms is vital for optimizing the compound’s use in laboratory and therapeutic settings.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Preparation Methods
Dichlorodiphenoxymethane can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with phenol in the presence of a base. The reaction proceeds as follows:
COCl2+2C6H5OH→(C6H5O)2CCl2+2HCl
In this reaction, phosgene reacts with phenol to form this compound and hydrochloric acid as a byproduct . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Dichlorodiphenoxymethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with amines can lead to the formation of corresponding amides.
Cyclocondensation Reactions: It is used as a reactant in the cyclocondensation of aminophenols and amines, leading to the formation of spiroorthocarbonates.
Reduction Reactions: The compound can be reduced to form diphenoxymethane derivatives.
Common reagents used in these reactions include amines, lithium aluminum hydride (for reduction), and various bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Dichlorodiphenoxymethane has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of spiro heterocycles and spiroorthocarbonates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Dichlorodiphenoxymethane can be compared with other similar compounds, such as:
Diphenoxymethane: Lacks the chlorine atoms and is less reactive in substitution reactions.
Dichloromethyl methyl ether: Contains a methyl group instead of phenoxy groups, leading to different reactivity and applications.
Phosgene: A simpler compound with only two chlorine atoms and no phenoxy groups, used primarily as a reagent in organic synthesis.
This compound is unique due to its combination of phenoxy and chlorine groups, making it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
[dichloro(phenoxy)methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIUSKXXXZSVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408505 | |
Record name | Dichlorodiphenoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-03-4 | |
Record name | Dichlorodiphenoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodiphenoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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